molecular formula C14H21NO2*HCl B613220 N-Benzyl-L-leucine methyl ester*HCl CAS No. 1010385-26-8

N-Benzyl-L-leucine methyl ester*HCl

Cat. No.: B613220
CAS No.: 1010385-26-8
M. Wt: 235,33*36,45 g/mole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-L-leucine methyl ester hydrochloride typically involves the esterification of L-leucine with methanol in the presence of hydrochloric acid, followed by benzylation. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of N-Benzyl-L-leucine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity. The use of green chemistry principles, such as catalytic deep eutectic solvents, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-L-leucine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

Scientific Research Applications

N-Benzyl-L-leucine methyl ester hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-L-leucine methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The compound can act as an inhibitor or activator of these enzymes, thereby modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-L-leucine methyl ester hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its solubility in organic solvents and its ability to interact with various molecular targets, making it more versatile in synthetic and research applications .

Biological Activity

N-Benzyl-L-leucine methyl ester hydrochloride (NBLME-HCl) is a synthetic derivative of the amino acid leucine, characterized by the presence of a benzyl group and a methyl ester functional group. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmacology, due to its potential biological activities and applications.

  • Molecular Formula : C14_{14}H21_{21}ClN\O2_2
  • Molecular Weight : Approximately 271.8 g/mol
  • Appearance : White crystalline powder
  • Melting Point : 155-161 °C

NBLME-HCl interacts with various molecular targets, particularly enzymes involved in amino acid metabolism. Its mechanism may involve acting as an inhibitor or activator of these enzymes, thereby modulating biochemical pathways critical for cellular function. The unique structural features of NBLME-HCl enhance its solubility and reactivity, making it a versatile compound in research applications.

1. Amino Acid Transport and Metabolism

Research indicates that NBLME-HCl may influence amino acid transport mechanisms within cells. Its structural similarity to natural amino acids allows it to interact with transporters and enzymes responsible for amino acid uptake and metabolism.

2. Antimicrobial Properties

Preliminary studies suggest that NBLME-HCl exhibits antimicrobial activity. This property could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes essential for microbial growth .

3. Potential Therapeutic Applications

NBLME-HCl has been investigated for its potential use in drug development. Its ability to modulate enzyme activity may make it a candidate for therapeutic applications targeting metabolic disorders or conditions related to amino acid deficiencies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of NBLME-HCl, a comparison with similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
L-Leucine Methyl EsterC7_{7}H15_{15}NO2_2Natural amino acid derivative
N-Methyl-L-leucine Methyl EsterC8_{8}H17_{17}NO2_2Contains a methyl group on nitrogen
Benzyl-L-leucineC13_{13}H17_{17}NOLacks the methyl ester functionality
N-Benzyl-L-isoleucineC14_{14}H21_{21}NOIsomeric variation affecting activity

The presence of the benzyl group and the methyl ester functionality in NBLME-HCl enhances its solubility and potentially modifies its biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of NBLME-HCl:

  • Study on Amino Acid Transport : A study conducted at Monash University examined the effects of various amino acid derivatives on transport mechanisms in cell cultures. NBLME-HCl was found to significantly enhance the uptake of leucine analogs, suggesting its role as a potential enhancer of amino acid transport .
  • Antimicrobial Activity Assessment : In vitro tests demonstrated that NBLME-HCl exhibited significant antimicrobial effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes .

Properties

CAS No.

1010385-26-8

Molecular Formula

C14H21NO2*HCl

Molecular Weight

235,33*36,45 g/mole

Synonyms

N-Benzyl-L-leucine methyl ester*HCl; Bzl-Leu-OMe*HCl

Origin of Product

United States

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